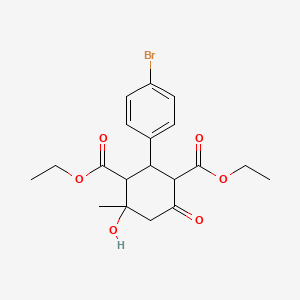

1,3-diethyl 2-(4-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 2-(4-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrO6/c1-4-25-17(22)15-13(21)10-19(3,24)16(18(23)26-5-2)14(15)11-6-8-12(20)9-7-11/h6-9,14-16,24H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNFVQUAJMSDFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Diethyl 2-(4-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a cyclohexane ring with various substituents that contribute to its biological properties. The presence of the bromophenyl group is particularly noteworthy, as halogenated phenyl compounds often exhibit enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it may function through several mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: It may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.

Antitumor Activity

Several studies have reported the antitumor potential of similar compounds in the class of cyclohexane derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Antioxidant Activity

The antioxidant capability of the compound has also been explored. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress and potential damage.

Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of cyclohexane dicarboxylates and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that compounds with bromophenyl substitutions exhibited enhanced activity compared to their non-brominated counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of similar compounds. Using in vitro models, it was found that these compounds significantly reduced the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in managing chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Key Properties of Selected Derivatives

*Estimated based on substituent contributions.

Key Observations:

Electron-withdrawing groups (e.g., -Br, -Cl) reduce electron density on the phenyl ring, affecting π-π stacking and hydrogen bonding.

logP and Solubility :

- The 4-chlorophenyl derivative (logP = 2.92) exhibits moderate lipophilicity, suitable for membrane permeability in antimicrobial applications .

- The 4-tert-butylphenyl analog (estimated logP ~4.0) is highly lipophilic, likely limiting aqueous solubility .

Stereochemical Considerations :

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can side reactions be minimized?

Answer:

The compound can be synthesized via a multi-step route involving cyclohexenone intermediates and subsequent functionalization. A common approach is the amination of preformed cyclohexenone derivatives using ammonium acetate in glacial acetic acid, followed by recrystallization (ethanol is effective for purification) . Key considerations:

- Reagent stoichiometry : Excess ammonium acetate (2:1 molar ratio to substrate) ensures complete amination.

- Temperature control : Reflux conditions (e.g., 6 hours in acetic acid) are critical for avoiding incomplete conversion.

- Side reactions : Competing oxidation or ester hydrolysis can occur; these are mitigated by using anhydrous solvents and inert atmospheres.

- Purification : Slow evaporation of ethanol yields high-purity single crystals suitable for X-ray analysis .

Advanced: How can computational methods (e.g., DFT or reaction path searches) optimize the synthesis and predict regioselectivity?

Answer:

Integrate quantum chemical calculations (e.g., DFT) with experimental data to map reaction pathways and identify transition states. For example:

- Reaction path search : Use software like GRRM or Gaussian to model intermediates and energy barriers, reducing trial-and-error in lab workflows .

- Regioselectivity prediction : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For cyclohexane derivatives, steric effects from the 4-bromophenyl group often dominate selectivity .

- Validation : Compare computed NMR/IR spectra with experimental data to confirm predicted structures .

Basic: What spectroscopic and crystallographic techniques are essential for structural confirmation?

Answer:

- X-ray crystallography : Resolves absolute configuration and conformational details. For this compound, the cyclohexane ring adopts a distorted screw-boat conformation (puckering parameters: Q = 0.434 Å, θ = 64.7°, φ = 271.3°) .

- NMR : H and C NMR confirm ester groups (δ ~4.2 ppm for ethyl CH, δ ~170 ppm for carbonyl C) and aromatic protons (δ ~7.3–7.6 ppm for bromophenyl) .

- IR : Strong absorption at ~1720 cm (C=O stretch) and ~3400 cm (O–H stretch) .

Advanced: How do steric and electronic effects influence the compound’s solid-state packing and reactivity?

Answer:

- Steric effects : The 4-bromophenyl group creates a dihedral angle of ~81° with the cyclohexane ring, hindering π-π stacking and promoting van der Waals interactions .

- Hydrogen bonding : The hydroxyl group forms N–H⋯O chains along the [010] axis, stabilizing the crystal lattice (bond length: ~2.8 Å) .

- Reactivity implications : Bulky substituents slow nucleophilic attacks at the carbonyl group, favoring alternative reaction pathways (e.g., ring-opening at the oxo position) .

Basic: What statistical experimental design methods improve reaction yield optimization?

Answer:

Use a Box-Behnken or central composite design to evaluate factors like temperature, solvent polarity, and catalyst loading. For example:

- Variables : Reaction time (4–8 hrs), acetic acid volume (20–40 mL), and ammonium acetate ratio (1.5–2.5 equiv).

- Response surface modeling : Identifies optimal conditions (e.g., 6 hrs, 30 mL solvent, 2.0 equiv reagent) to maximize yield (>75%) while minimizing side products .

Advanced: How can contradictions in spectral or crystallographic data be resolved?

Answer:

- Data cross-validation : Compare experimental XRD bond lengths with DFT-optimized structures. Discrepancies >0.05 Å may indicate disordered regions or thermal motion artifacts .

- Dynamic NMR : Resolve overlapping signals by variable-temperature studies (e.g., coalescence temperature analysis for rotamers) .

- Twinned crystals : Use PLATON’s TWIN tool to refine diffraction data if multiple lattice orientations are observed .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals (m.p. 418–420 K) .

- Chromatography : Silica gel column chromatography with 3:7 ethyl acetate/hexane eluent removes polar byproducts.

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve non-UV-active impurities .

Advanced: What mechanistic insights explain the formation of byproducts during synthesis?

Answer:

- Knoevenagel condensation : Competing aldol-like side reactions may occur if enolizable protons are present. Deuterated solvent studies (e.g., DO quenching) identify proton transfer steps .

- Oxidative byproducts : Trace O in the reaction vessel can oxidize the hydroxyl group; use degassed solvents and N purging to suppress this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.